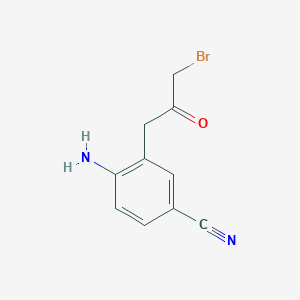

1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C10H9BrN2O This compound is characterized by the presence of an amino group, a cyano group, and a bromopropanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, solvent-free methods and fusion techniques, where aromatic amines are reacted with ethyl cyanoacetate at elevated temperatures, are also employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic structures.

Cyclization Reactions: The presence of the cyano and amino groups allows for cyclization reactions to form various heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, amines, and various catalysts such as copper and iron compounds. Reaction conditions often involve elevated temperatures and solvent-free environments to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, triazines, and other nitrogen-containing heterocycles .

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, case studies, or comprehensive data tables for the compound 1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one. However, the available information does provide a basic profile of the compound:

Basic Information

- Chemical Names and Identifiers this compound is also known as Benzonitrile, 4-amino-3-(3-bromo-2-oxopropyl)- .

- CAS Number The CAS number for this compound is 1803859-33-7 .

- Molecular Formula The molecular formula is C10H9BrN2O .

- Molecular Weight The molecular weight is 253.1 .

- MDL Number The MDL number is MFCD28811438 .

Limited Information on Applications

While the search results do not directly detail the applications of this compound, they do point to related research areas that suggest potential uses:

- Androgen Receptor Modulation Related compounds featuring similar structural motifs (carboxamide structures) have been investigated for their ability to modulate androgen receptor activity, showing potential as medicaments in treating prostate cancer and other androgen receptor-dependent conditions .

- Heterocyclic Amine Research Research on heterocyclic amines, which are structurally related, reveals their relevance in the study of environmental and dietary carcinogens, particularly in the context of breast cancer etiology . Studies cover the metabolic activation and deactivation of aromatic and heterocyclic amine carcinogens .

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino and cyano groups can act as nucleophiles, while the bromine atom can be substituted by other nucleophiles. These reactions can lead to the formation of various biologically active compounds that interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-substituted cyanoacetamides and cyanoacetohydrazides, which also possess cyano and amino groups attached to aromatic rings .

Uniqueness

1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one is unique due to the presence of the bromopropanone moiety, which allows for additional chemical transformations and the formation of diverse heterocyclic structures. This makes it a valuable compound in synthetic chemistry and drug discovery .

Biological Activity

1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one is a compound of interest due to its potential biological activities. The presence of functional groups such as amino and cyano can influence its interaction with biological systems, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with biological macromolecules. The amino group can participate in hydrogen bonding, while the cyano group may interact with various enzymes and receptors, influencing metabolic pathways and cellular functions .

Biological Activity Overview

The compound has shown promise in several areas of biological research:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, demonstrating significant inhibition of cell proliferation .

- Enzyme Inhibition : The compound's structural features suggest potential as an enzyme inhibitor. It may selectively inhibit certain carbonic anhydrases (CAs), which are implicated in cancer progression and metastasis .

Study 1: Anticancer Activity

In a study evaluating the cytotoxicity of various derivatives, this compound was compared with known chemotherapeutics. It exhibited an IC50 value of approximately 4.5 μM against MCF-7 cells, indicating a promising level of activity that warrants further investigation into its mechanism and efficacy compared to standard treatments like doxorubicin .

Study 2: Enzyme Interaction

Research on enzyme interactions revealed that the compound could inhibit specific isoforms of carbonic anhydrase at nanomolar concentrations. This selectivity is critical for developing targeted therapies that minimize side effects associated with broader-spectrum inhibitors .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

4-amino-3-(3-bromo-2-oxopropyl)benzonitrile |

InChI |

InChI=1S/C10H9BrN2O/c11-5-9(14)4-8-3-7(6-12)1-2-10(8)13/h1-3H,4-5,13H2 |

InChI Key |

WATGZMPQKFOOCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CC(=O)CBr)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.